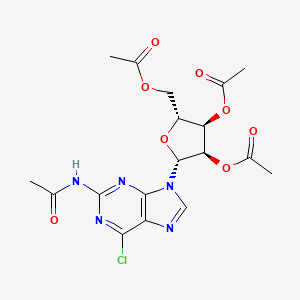
2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of related purine nucleosides often involves multi-step chemical processes, starting from basic purine structures to the introduction of various functional groups. For example, the preparation of 2,6-diazido-9-(beta-D-ribofuranosyl)purine was achieved through the reaction of 2,6-dichloro-9-(beta-D-ribofuranosyl)purine with sodium azide, followed by bisphosphorylation and labeling processes (Wower et al., 1994). Similarly, α-(Aminomethylene)-β-D-ribofuranosylpurine-6-acetamide and its derivatives were synthesized through catalytic hydrogenation and substitution reactions from 6-cyanomethylenepurine derivatives (Hamamichi & Miyasaka, 1992).
Molecular Structure Analysis The molecular structure of purine nucleosides, including various substitutions at the 6-position, can significantly impact their biological functions and interactions. For instance, the synthesis and evaluation of 6-substituted-9-(5-deoxy- β-D-xylofuranosyl)purines as inhibitors of adenosine deaminase demonstrated the importance of the 6-position substituents in purine nucleosides for enzymatic activity inhibition (Shah et al., 1965).
Chemical Reactions and Properties Purine nucleosides undergo various chemical reactions, including acetylation, chlorination, amination, and more, to yield compounds with distinct properties. The synthesis of [8-14C]-2,6-dichloro-9H-purine as a radiolabelled precursor for 14C-labelled nucleosides exemplifies the detailed chemical reactions purine derivatives can participate in, showcasing the versatility of these compounds in research and drug development (Valsborg et al., 1995).
Physical Properties Analysis The physical properties, including solubility, stability, and crystalline structure, play a crucial role in the practical applications of purine nucleosides. For instance, novel derivatives of 2-amino-9-(beta-D-ribofuranosyl)purine were synthesized and characterized by their fluorescence and UV spectroscopy properties, indicating the potential for varied applications in biochemistry and molecular biology (Virta et al., 2004).
Chemical Properties Analysis The chemical properties, such as reactivity towards various reagents, nucleophilicity, and electrophilicity, of purine nucleosides are central to their function and manipulation in synthetic chemistry. The synthesis of purine nucleosides by different methods, including the fusion method, condensation of acetylated chlorides, and direct glycosylation, illustrates the diverse chemical properties that can be exploited for the production of nucleoside analogs with desired features (Pravdic & Franjić-Mihalić, 1978).
Aplicaciones Científicas De Investigación
Nucleoside Synthesis and Modifications
Nonaqueous Diazotization of Aminopurine Derivatives
Francom and Robins (2003) explored the nonaqueous diazotization of aminopurine derivatives, including a compound closely related to 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine, to access various halogenated and dichloropurine nucleosides. This method demonstrated a convenient route for synthesizing halogenated nucleoside analogs with potential applications in nucleic acid chemistry (Francom & Robins, 2003).
Synthesis of Azido and Triazolyl Purine Ribonucleosides
Līpiņš et al. (2021) detailed synthetic protocols for preparing azido and triazolyl purine ribonucleosides starting from 2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine. These compounds serve as key intermediates for further chemical transformations and have potential applications in the development of nucleoside-based therapeutics (Līpiņš et al., 2021).
Photochemistry of Azido Purine Ribonucleosides
Komodziński et al. (2014) investigated the photochemistry of azido purine ribonucleosides, revealing the formation of various novel photo-products. This study provides insights into the reactivity of azido nucleosides under irradiation, offering a path for synthesizing nucleoside analogs with unique properties (Komodziński et al., 2014).
Biological Applications and Studies
Cytostatic and Antiviral Activities
Hocek et al. (2006) synthesized a series of l-ribonucleosides with modifications at the 6-position of the purine ring, starting from 6-chloro-9-(2,3,5-tri-O-acetyl-beta-l-ribofuranosyl)purine. While the d-ribonucleoside enantiomers showed strong cytostatic and anti-HCV activity, the l-ribonucleosides were mostly inactive, highlighting the significance of stereochemistry in biological activity (Hocek et al., 2006).
Safety And Hazards
Direcciones Futuras
Given its antiviral properties, this compound shows promise for future research and potential therapeutic applications, particularly in the treatment of viral infections2.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-acetamido-6-chloropurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O8/c1-7(25)21-18-22-15(19)12-16(23-18)24(6-20-12)17-14(31-10(4)28)13(30-9(3)27)11(32-17)5-29-8(2)26/h6,11,13-14,17H,5H2,1-4H3,(H,21,22,23,25)/t11-,13-,14-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXYEIBYTBNNFE-LSCFUAHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
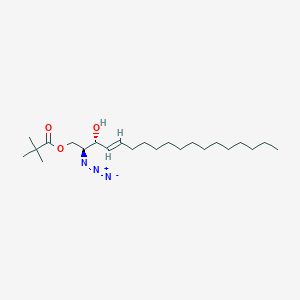
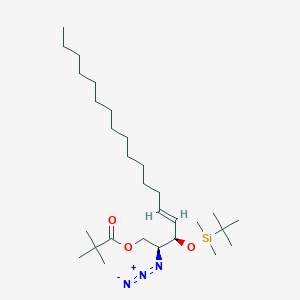
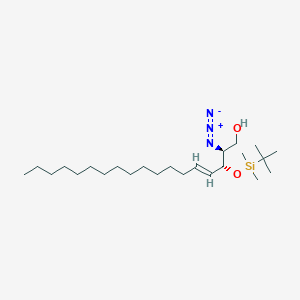
![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)
![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)
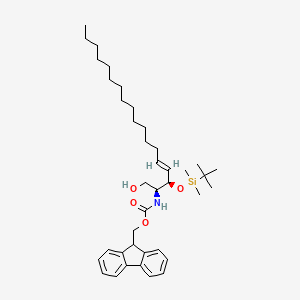
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/no-structure.png)
![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)
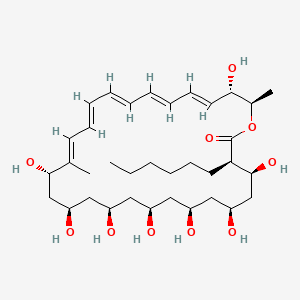
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)
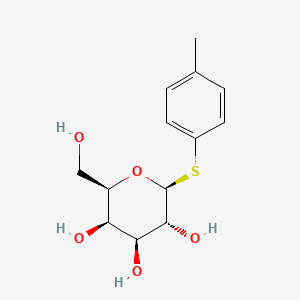
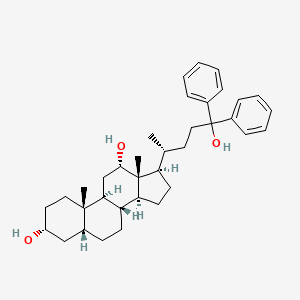
![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)